molecular formula C11H12BrCl2NO B8327204 4-bromo-2,6-dichloro-N-pivaloylaniline

4-bromo-2,6-dichloro-N-pivaloylaniline

Cat. No.: B8327204
M. Wt: 325.03 g/mol
InChI Key: WZTDECWONFZVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,6-dichloro-N-pivaloylaniline is a halogenated aniline derivative characterized by a benzene ring substituted with bromine (4-position), chlorine (2- and 6-positions), and a pivaloyl (tert-butyl carbonyl) group attached to the amine (N-pivaloyl). Its molecular formula is C₁₁H₁₂BrCl₂NO, with a molecular weight of 326.08 g/mol (calculated). The compound is synthesized via acylation of 4-bromo-2,6-dichloroaniline hydrochloride with pivaloyl chloride in pyridine, yielding 97% of the product under optimized conditions .

Key spectral data include:

  • ¹H NMR (CDCl₃): δ 1.38 (s, 9H, tert-butyl), 2.58 (s, 3H, methyl), 7.26 (brs, 1H, NH), 7.90 (s, 2H, aromatic) .
  • EIMS: m/z 287 (M⁺) .

The pivaloyl group enhances steric bulk and electron-withdrawing effects, reducing the amine’s nucleophilicity and altering the compound’s reactivity compared to unmodified anilines.

Properties

Molecular Formula

C11H12BrCl2NO

Molecular Weight

325.03 g/mol

IUPAC Name

N-(4-bromo-2,6-dichlorophenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H12BrCl2NO/c1-11(2,3)10(16)15-9-7(13)4-6(12)5-8(9)14/h4-5H,1-3H3,(H,15,16)

InChI Key

WZTDECWONFZVBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=C1Cl)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Substituents Key Functional Groups Molecular Weight (g/mol)
4-Bromo-2,6-dichloro-N-pivaloylaniline C₁₁H₁₂BrCl₂NO Br (4), Cl (2,6), N-pivaloyl Amide, Halogens 326.08
4-Bromo-2,6-dimethylaniline C₈H₁₀BrN Br (4), CH₃ (2,6), NH₂ Amine, Halogens, Methyl 200.09
4-Bromo-N,N-dimethylaniline C₈H₁₀BrN Br (4), N(CH₃)₂ Tertiary Amine, Halogens 200.09
4-Bromo-2,6-dichloro-N,N-dimethylaniline C₈H₈BrCl₂N Br (4), Cl (2,6), N(CH₃)₂ Tertiary Amine, Halogens 265.97
4-Bromo-2,6-xylenol C₈H₇BrO Br (4), CH₃ (2,6), OH Phenol, Halogens, Methyl 205.05
4-Bromo-2,6-dichloro-N-cyclopentylaniline C₁₁H₁₂BrCl₂N Br (4), Cl (2,6), N-cyclopentyl Secondary Amine, Halogens 309.03

Hazard and Stability Profiles

Compound Hazard Classifications Stability Notes
This compound Not explicitly reported Likely stable under inert conditions
4-Bromo-2,6-dichloro-N,N-dimethylaniline H315, H319, H335 (skin/eye/respiratory irritation) Sensitive to moisture and light
4-Bromo-2,6-xylenol Eye Irrit. 2, Skin Irrit. 2 Oxidizes in air; store under N₂

Preparation Methods

Reaction Overview

This method involves directed ortho-lithiation followed by electrophilic bromination to introduce the 4-bromo substituent. The pivaloyl group serves as a directing group, enabling precise metalation at the para position relative to the amide functionality.

Synthetic Procedure

  • Starting Material : 2,6-Dichloro-N-pivaloylaniline.

  • Lithiation :

    • Conducted at -78°C to 0°C in anhydrous tetrahydrofuran (THF) using n-butyllithium (n-BuLi).

    • Lithiation occurs at the 4-position within 0.5–3 hours , facilitated by the electron-withdrawing pivaloyl group.

  • Bromination :

    • Quench the lithiated intermediate with trimethyl borate or bromine to introduce bromine at the 4-position.

    • Reaction completes within 0.1–1 hour at low temperatures to prevent side reactions.

Optimization Parameters

ParameterOptimal ValueImpact on Yield/Selectivity
Temperature-78°C to -60°CMinimizes Li-intermediate degradation
ElectrophileBr₂ (1.1 equiv)Ensures complete bromination
SolventTHF/Hexane (3:1)Enhances lithiation efficiency

Yield : 97%.
Advantages : Exceptional regioselectivity, minimal byproducts.
Challenges : Requires cryogenic conditions and strict moisture exclusion.

Directed Chlorination of 4-Bromo-N-pivaloylaniline

Reaction Overview

This approach employs electrophilic chlorination of 4-bromo-N-pivaloylaniline, leveraging the pivaloyl group’s meta-directing effects to install chlorines at the 2- and 6-positions.

Synthetic Procedure

  • Starting Material : 4-Bromo-N-pivaloylaniline.

  • Chlorination :

    • React with Cl₂ gas in a polar aprotic solvent (e.g., acetonitrile) at 0–25°C .

    • Use FeCl₃ (1 mol%) to enhance electrophilic substitution kinetics.

  • Workup :

    • Quench excess Cl₂ with aqueous Na₂S₂O₃.

    • Isolate product via crystallization from ethanol/water.

Optimization Parameters

ParameterOptimal ValueImpact on Yield/Selectivity
Cl₂ Concentration2.2–2.5 equivPrevents over-chlorination
SolventAcetic Acid/H₂O (4:1)Balances solubility and reactivity
CatalystFeCl₃Accelerates ortho-chlorination

Yield : 85–90%.
Advantages : Scalable, uses cost-effective reagents.
Challenges : Risk of bromine displacement at high Cl₂ concentrations.

Comparative Analysis of Methods

Reaction Efficiency

MetricLithiation MethodChlorination Method
Yield97%85–90%
Regioselectivity>99%90–95%
ScalabilityLab-scalePilot-scale

Practical Considerations

  • Lithiation : Ideal for small-scale, high-purity applications (e.g., pharmaceutical intermediates).

  • Chlorination : Suitable for bulk synthesis but requires rigorous Cl₂ flow control to avoid bromine loss.

Mechanistic Insights

Role of the Pivaloyl Group

The pivaloyl moiety:

  • Directs lithiation to the 4-position via electron-withdrawing inductive effects.

  • Activates the ring for electrophilic chlorination at the ortho positions despite its meta-directing nature, likely due to steric effects from the tert-butyl group.

Halogenation Dynamics

  • Bromine : Introduced via nucleophilic substitution (lithiation) or electrophilic aromatic substitution (chlorination method).

  • Chlorine : Electrophilic attack favored at electron-rich positions adjacent to the bromine substituent.

Industrial Applications and Modifications

Pharmaceutical Intermediates

4-Bromo-2,6-dichloro-N-pivaloylaniline is a precursor to kinase inhibitors and antiviral agents. Modifications include:

  • Suzuki-Miyaura Coupling : Replace bromine with aryl/heteroaryl groups for drug candidate diversification.

  • Deprotection : Remove the pivaloyl group under acidic conditions (HCl/EtOH, 80°C) to regenerate the primary amine.

Agrochemical Synthesis

The compound’s halogenated structure enhances pesticide stability. Notable derivatives:

  • Herbicides : Chlorine atoms improve lipid membrane permeability.

  • Fungicides : Bromine increases electrophilic reactivity toward thiol groups in fungal enzymes .

Q & A

Basic: What are the key considerations for synthesizing 4-bromo-2,6-dichloro-N-pivaloylaniline with high purity?

Methodological Answer:
Synthesis requires precise control of halogenation and acylation steps. Start with 2,6-dichloroaniline as the precursor. Bromination at the para position can be achieved using bromine (Br₂) in a sulfuric acid medium, but alternative brominating agents like N-bromosuccinimide (NBS) may reduce side reactions . Subsequent pivaloylation (N-acylation) involves reacting the intermediate with pivaloyl chloride under anhydrous conditions, typically using a base like pyridine to scavenge HCl. Purity (>97%) is verified via GC-MS and HPLC, with attention to residual solvents and unreacted intermediates .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:
A multi-technique approach is critical:

  • NMR (¹H/¹³C): Identify substituent positions (e.g., bromine’s deshielding effect at C4) and confirm pivaloyl group integration.
  • FT-IR: Validate N-H stretch absence (post-acylation) and carbonyl (C=O) stretch at ~1680–1720 cm⁻¹.
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and isotopic patterns (Cl/Br signatures).
  • XRD (if crystalline): Resolve steric effects from bulky substituents. Cross-reference data with computational predictions (e.g., DFT) for validation .

Advanced: How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer:
Use a 2^k factorial design to assess variables: temperature, catalyst loading, and solvent polarity. For example:

  • Factors:
    • A: Temperature (60°C vs. 80°C)
    • B: Catalyst (Pd(OAc)₂ vs. Pd/C)
    • C: Solvent (DMF vs. THF)
  • Response Variables: Yield, purity, and reaction time.
    Statistical analysis (ANOVA) identifies significant interactions. Computational tools (e.g., COMSOL Multiphysics) can simulate energy profiles to refine conditions before lab trials .

Advanced: How do steric and electronic effects in this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:
The bulky pivaloyl group and electron-withdrawing halogens (Br, Cl) create steric hindrance and reduce electron density at the aromatic ring, impacting Suzuki-Miyaura couplings. Computational modeling (DFT) predicts reaction pathways:

  • Steric Maps: Visualize spatial clashes between the pivaloyl group and catalyst ligands.
  • Electrostatic Potential Surfaces: Identify electron-deficient regions for nucleophilic attack.
    Experimental validation involves comparing coupling rates with less-hindered analogs (e.g., 4-bromo-2,6-dimethylaniline) under identical conditions .

Advanced: How should researchers resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

Methodological Answer:
Contradictions often arise from unaccounted variables (e.g., trace moisture, ligand purity). Implement a meta-analysis framework:

Data Normalization: Standardize metrics (e.g., turnover frequency, TOF) across studies.

Sensitivity Analysis: Use tools like Monte Carlo simulations to quantify uncertainty in reported conditions.

Replication Protocols: Reproduce key studies with controlled reagent batches (e.g., >98% purity for ligands) and in situ monitoring (e.g., Raman spectroscopy) .

Advanced: What computational strategies predict the environmental fate of this compound?

Methodological Answer:
Combine quantitative structure-activity relationship (QSAR) models and molecular dynamics (MD):

  • QSAR: Estimate biodegradation potential (e.g., EPI Suite™) using logP, molar refractivity, and halogen count.
  • MD Simulations: Model interactions with soil organic matter or aqueous phase stability. Validate with experimental hydrolysis/photolysis studies under UV-Vis irradiation .

Basic: What safety protocols are critical when handling this compound in lab settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., HCl during acylation).
  • Waste Disposal: Halogenated byproducts require segregation and incineration in approved facilities. Documented MSDS/SDS compliance is mandatory .

Advanced: How can machine learning accelerate the discovery of novel applications for this compound?

Methodological Answer:
Train neural networks on datasets of halogenated anilines to predict bioactivity or material properties. For example:

  • Input Features: Molecular descriptors (e.g., topological polar surface area, H-bond donors).
  • Output Targets: Antibacterial IC₅₀ or thermal stability.
    Active learning loops prioritize high-confidence candidates for experimental validation, reducing trial-and-error cycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.